Precision Synthesis of (R)-Bufuralol Hydrochloride: A Stereoselective Protocol
Precision Synthesis of (R)-Bufuralol Hydrochloride: A Stereoselective Protocol
Topic: (R)-Bufuralol Hydrochloride synthesis from 2-ethylphenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(R)-Bufuralol (Ro 3-4787) is a high-affinity, non-selective
This technical guide details a robust, scalable synthetic route for (R)-Bufuralol Hydrochloride starting from commercially available 2-ethylphenol. Unlike traditional resolutions of racemic mixtures, this protocol employs Asymmetric Transfer Hydrogenation (ATH) to establish the chiral center with high enantiomeric excess (>95% ee), ensuring the rigorous standards required for pharmaceutical reference materials.
Part 1: Retrosynthetic Analysis & Strategy
The structural core of Bufuralol is a 7-ethylbenzofuran ring substituted at the 2-position with a chiral amino-alcohol side chain. The retrosynthetic logic disconnects the molecule at the C-N bond and the chiral center, tracing back to a key benzofuran ketone intermediate.
Strategic Disconnections
-
C-N Disconnection: The tert-butylamine moiety is installed via nucleophilic ring-opening of a chiral epoxide or direct displacement of a chiral halohydrin.
-
Stereocenter Formation: The (R)-configuration at the benzylic position is established via enantioselective reduction of an
-halo ketone. -
Benzofuran Construction: The bicyclic core is assembled via the condensation of a salicylaldehyde derivative with an
-halo ketone (Rap-Stoermer type or similar cyclization). -
Functionalization: The required 3-ethylsalicylaldehyde precursor is generated from 2-ethylphenol via regioselective ortho-formylation.
Figure 1: Retrosynthetic logic flow from (R)-Bufuralol to 2-ethylphenol.
Part 2: Step-by-Step Synthetic Protocol
Step 1: Regioselective Ortho-Formylation
Objective: Convert 2-ethylphenol to 3-ethyl-2-hydroxybenzaldehyde (3-ethylsalicylaldehyde). Rationale: Standard Vilsmeier-Haack conditions often yield mixtures of ortho and para isomers. The magnesium-mediated Casiraghi formylation is selected here for its exceptional regioselectivity towards the ortho position, driven by the coordination of the magnesium ion to the phenoxide oxygen.
Protocol:
-
Reagents: 2-Ethylphenol (1.0 eq), Anhydrous MgCl
(1.5 eq), Triethylamine (3.75 eq), Paraformaldehyde (6.75 eq), Acetonitrile (MeCN). -
Procedure:
-
Charge a flame-dried reaction vessel with anhydrous MgCl
and dry MeCN under nitrogen. -
Add 2-ethylphenol and triethylamine (Et
N).[1] Stir at room temperature for 15 minutes to generate the magnesium phenoxide complex. -
Add paraformaldehyde as a solid in one portion.
-
Heat the mixture to reflux (~82°C) and maintain for 3–5 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of phenol.
-
Workup: Cool to room temperature. Quench with 5% aqueous HCl to decompose the magnesium complex. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) yields 3-ethyl-2-hydroxybenzaldehyde as a pale yellow oil.
-
Step 2: Benzofuran Ring Assembly
Objective: Synthesize 2-acetyl-7-ethylbenzofuran. Rationale: A one-pot condensation using chloroacetone under basic conditions effects both O-alkylation and intramolecular aldol condensation/dehydration to close the furan ring.
Protocol:
-
Reagents: 3-Ethyl-2-hydroxybenzaldehyde (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (K
CO , 2.0 eq), Acetone or DMF. -
Procedure:
-
Dissolve the aldehyde in acetone (or DMF for faster kinetics).
-
Add finely powdered anhydrous K
CO . -
Add chloroacetone dropwise at room temperature.
-
Heat to reflux (acetone) or 80-90°C (DMF) for 4–6 hours.
-
Mechanism: The phenoxide displaces the chloride of chloroacetone. The resulting ether undergoes an intramolecular aldol condensation followed by dehydration to aromatize the benzofuran system.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with ethyl acetate.
-
Purification: Recrystallization from ethanol or hexane yields crystalline 2-acetyl-7-ethylbenzofuran.
-
Step 3: Alpha-Bromination
Objective: Functionalize the acetyl group to 2-(2-bromoacetyl)-7-ethylbenzofuran. Rationale: Controlled bromination is necessary to activate the side chain for subsequent reduction and amine displacement. Phenyltrimethylammonium tribromide (PTT) is preferred over elemental bromine for stoichiometric control and safety.
Protocol:
-
Reagents: 2-Acetyl-7-ethylbenzofuran (1.0 eq), PTT (1.05 eq), THF or Acetic Acid.
-
Procedure:
-
Dissolve the ketone in THF.[2]
-
Add PTT portion-wise at 0°C.
-
Allow to warm to room temperature and stir until the orange color fades (approx. 1–2 hours).
-
Workup: Quench with water. Extract with ethyl acetate. Wash with saturated NaHCO
and brine. -
Purification: Rapid filtration through a short silica plug (to remove ammonium salts) prevents decomposition. Isolate the
-bromoketone as a solid.
-
Step 4: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective reduction to (R)-2-(2-bromo-1-hydroxyethyl)-7-ethylbenzofuran. Rationale: This is the critical stereodefining step. Using a chiral Ruthenium or Rhodium catalyst with the (R,R)-TsDPEN ligand ensures the formation of the (R)-alcohol (based on established stereochemical models for aryl ketones).
Protocol:
-
Reagents:
-Bromoketone (from Step 3), Catalyst: RhCl or RuCl (1 mol%), Formic Acid/Triethylamine (5:2 azeotrope) as hydrogen source, DMF or CH Cl . -
Procedure:
-
Degas the solvent and HCOOH/Et
N mixture. -
Dissolve the bromoketone and catalyst in the solvent.
-
Add the HCOOH/Et
N mixture at 0°C. -
Stir at room temperature for 12–24 hours. Monitor ee% by chiral HPLC if possible.
-
Stereochemistry: The (R,R)-ligand typically directs the hydride attack to the Re-face of the ketone (depending on catalyst specifics), yielding the (R)-alcohol. Note: Verify absolute configuration via optical rotation compared to literature values (
should be negative for the free base). -
Workup: Dilute with water, extract with EtOAc, wash with saturated NaHCO
(to remove acid), dry, and concentrate.
-
Step 5: Epoxide Formation and Amination
Objective: Form the epoxide and ring-open with tert-butylamine to yield (R)-Bufuralol base.
Rationale: Converting the bromohydrin to the epoxide in situ or as a discrete step ensures a clean S
Protocol:
-
Reagents: (R)-Bromohydrin, NaOH (aqueous) or K
CO (in acetone), tert-Butylamine (excess). -
Procedure:
-
Epoxidation: Treat the bromohydrin with dilute NaOH in THF/Water or K
CO in acetone at room temperature for 1 hour. TLC should show conversion to the epoxide (higher R ). -
Amination: Add excess tert-butylamine (5–10 eq) directly to the crude epoxide solution (or isolated epoxide). Heat in a sealed tube at 60–80°C for 4–8 hours.
-
Workup: Concentrate to remove excess amine. Partition residue between water and EtOAc. The organic layer contains (R)-Bufuralol free base.
-
Step 6: Hydrochloride Salt Formation
Objective: Isolate (R)-Bufuralol Hydrochloride. Protocol:
-
Dissolve the free base in a minimum amount of dry diethyl ether or ethanol.
-
Cool to 0°C.
-
Add HCl (gas) in ether or concentrated aqueous HCl dropwise until pH is acidic (~pH 2).
-
The white hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.
Part 3: Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the chemical flow, highlighting the critical enantioselective catalyst node.
Figure 2: Forward synthetic pathway highlighting the catalytic asymmetric transfer hydrogenation step.
Part 4: Key Technical Considerations
| Parameter | Specification / Note |
| Starting Material Purity | 2-Ethylphenol must be free of 4-ethylphenol to avoid regioisomeric impurities that are difficult to separate later. |
| Formylation Regioselectivity | The Mg-mediated method is >95% selective for the ortho-position. Standard Vilsmeier-Haack is NOT recommended due to poor selectivity. |
| Catalyst Selection | The Rh(III) or Ru(II) complex with (R,R)-TsDPEN is specific for generating the (R)-alcohol. The (S,S)-ligand would yield the (S)-enantiomer. |
| Amine Handling | tert-Butylamine is volatile (bp 46°C). Reactions should be conducted in sealed pressure vessels to ensure stoichiometry is maintained at elevated temperatures. |
| Salt Crystallization | If the HCl salt is hygroscopic or oily, recrystallize from Isopropanol/Ether to obtain a stable solid. |
References
-
Enantioselective Reduction of Benzofuryl Halomethyl Ketones: Zaidlewicz, M., Tafelska-Kaczmarek, A., & Prewysz-Kwinto, A. (2005).[3] Enantioselective reduction of benzofuryl halomethyl ketones: asymmetric synthesis of (R)-bufuralol. Tetrahedron: Asymmetry, 16(19), 3205–3210.[3] Link[3]
-
Ortho-Formylation Protocol: Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[2] Acta Chemica Scandinavica, 53, 258-262.[2] Link[2]
-
Dynamic Kinetic Resolution Route (Alternative): Johnston, E. V., Bogár, K., & Bäckvall, J. E. (2010).[1] Enantioselective Synthesis of (R)-Bufuralol via Dynamic Kinetic Resolution in the Key Step.[1][3] The Journal of Organic Chemistry, 75(13), 4596–4599. Link
-
Bufuralol Structure & Pharmacology: Fargetton, X., et al. (1986). The 4-hydroxylation of the beta-adrenergic blocker bufuralol. Biochemical Pharmacology, 35(22), 4025-4031. Link
